molecular formula C11H14ClNO2 B2736908 Methyl 3-(azetidin-3-yl)benzoate hydrochloride CAS No. 1203683-86-6

Methyl 3-(azetidin-3-yl)benzoate hydrochloride

Cat. No. B2736908
CAS RN: 1203683-86-6
M. Wt: 227.69
InChI Key: CKDRBGKPHJFAQK-UHFFFAOYSA-N
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Description

“Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-86-6 . It has a molecular weight of 227.69 and its IUPAC name is methyl 3-(3-azetidinyl)benzoate hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is a powder . It has a molecular weight of 227.69 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Anti-inflammatory Activity

Research on indolyl azetidinones, which may include structures related to Methyl 3-(azetidin-3-yl)benzoate hydrochloride, has shown that these compounds possess anti-inflammatory properties. The synthesis involves the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) benzamides with aryl aldehydes, leading to compounds that have been tested for their anti-inflammatory activity. The most active compounds were compared to non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (R. Kalsi et al., 1990).

Antimicrobial Activity

Azetidinones, derived from Methyl 3-(azetidin-3-yl)benzoate hydrochloride, have shown promise in antimicrobial applications. For instance, microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and antifungal activity against Candida albicans (K. Mistry & K. R. Desai, 2006).

Synthesis of Novel Compounds

Methyl 3-(azetidin-3-yl)benzoate hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. For example, novel derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized, which demonstrated significant anti-inflammatory effects compared with indomethacin, a well-known anti-inflammatory drug (Manisha Sharma et al., 2013).

Enantioselective Synthesis

Research into enantioselective synthesis has leveraged compounds like Methyl 3-(azetidin-3-yl)benzoate hydrochloride to create specific enantiomers of pharmacologically relevant compounds. For instance, the enantioselective synthesis of (R)- and (S)-4-[(methoxycarbonyl)-methyl]-2-azetidinones from D-glyceraldehyde acetonide highlights the utility of azetidinones in creating compounds with potential therapeutic uses (H. Matsunaga et al., 1983).

Antidepressant and Nootropic Agents

Azetidinone derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. Compounds with specific substitutions have shown promising results in tests for antidepressant activity and cognitive enhancement, indicating the potential for azetidinones in treating central nervous system disorders (Asha B. Thomas et al., 2016).

Safety and Hazards

The safety information for “Methyl 3-(azetidin-3-yl)benzoate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-(azetidin-3-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDRBGKPHJFAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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